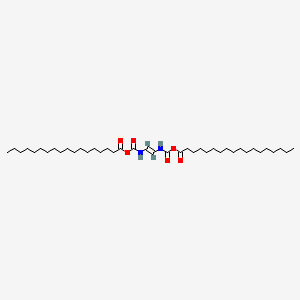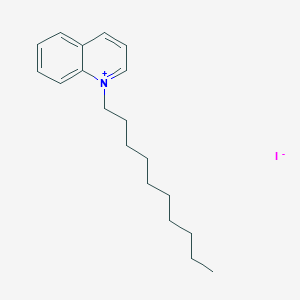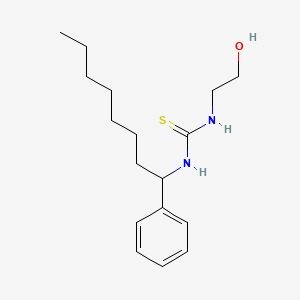
N-(2-Hydroxyethyl)-N'-(1-phenyloctyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic substituents This particular compound features a hydroxyethyl group and a phenyloctyl group attached to the nitrogen atoms of the thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea typically involves the reaction of 1-phenyloctylamine with 2-chloroethanol in the presence of a base, followed by the addition of thiourea. The reaction proceeds as follows:
-
Step 1: Formation of 1-phenyloctylamine
Reactants: 1-bromooctane and aniline
Conditions: Reflux in ethanol
:Reaction: C6H5NH2+C8H17Br→C6H5NHC8H17+HBr
-
Step 2: Formation of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea
Reactants: 1-phenyloctylamine, 2-chloroethanol, thiourea
Conditions: Base (e.g., sodium hydroxide), reflux
:Reaction: C6H5NHC8H17+ClCH2CH2OH+NH2CSNH2→C6H5NHC8H17NHCSNHCH2CH2OH+NaCl
Industrial Production Methods
Industrial production of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N’-(1-phenyloctyl)thiourea.
Reduction: Formation of N-(2-hydroxyethyl)-N’-(1-phenyloctyl)amine.
Substitution: Formation of various substituted thioureas depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting thiol-containing enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The hydroxyethyl group can enhance solubility and facilitate cellular uptake, while the phenyloctyl group can interact with hydrophobic regions of proteins, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(1-phenylhexyl)thiourea
- N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea
- N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea is unique due to its longer alkyl chain (octyl group), which can enhance its hydrophobic interactions and potentially improve its binding affinity to certain molecular targets. This can result in distinct biological and chemical properties compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
74787-60-3 |
|---|---|
Molekularformel |
C17H28N2OS |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-3-(1-phenyloctyl)thiourea |
InChI |
InChI=1S/C17H28N2OS/c1-2-3-4-5-9-12-16(15-10-7-6-8-11-15)19-17(21)18-13-14-20/h6-8,10-11,16,20H,2-5,9,12-14H2,1H3,(H2,18,19,21) |
InChI-Schlüssel |
SYFKKNZIKMNRRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C1=CC=CC=C1)NC(=S)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


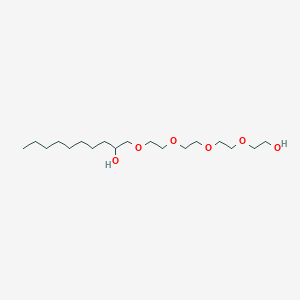
![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)
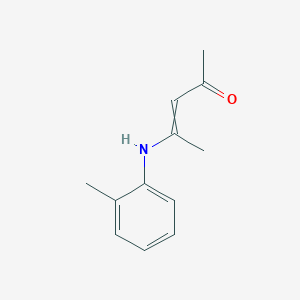



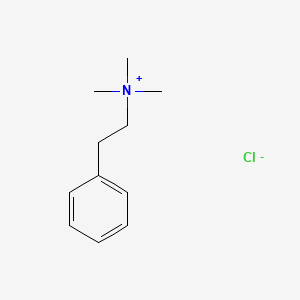
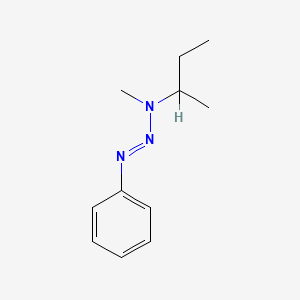

![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)


